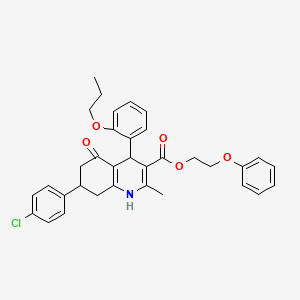![molecular formula C29H28FN3O5S B11678693 Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11678693.png)
Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[( {1-(4-Fluorofenil)-3-[2-(4-metoxifenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetil)amino]benzoato de etilo es un complejo compuesto orgánico con posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorofenilo, un grupo metoxifenilo y un anillo de imidazolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[( {1-(4-Fluorofenil)-3-[2-(4-metoxifenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetil)amino]benzoato de etilo típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de imidazolidinona: Este paso involucra la reacción de un compuesto fluorofenilo con un compuesto metoxifenilo bajo condiciones específicas para formar el anillo de imidazolidinona.
Acetilación: El intermedio de imidazolidinona se acetila luego utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.
Esterificación: El paso final involucra la esterificación del intermedio acetilado con benzoato de etilo en presencia de un catalizador como el ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar pasos similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[( {1-(4-Fluorofenil)-3-[2-(4-metoxifenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetil)amino]benzoato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos fluorofenilo y metoxifenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan a los originales.
Aplicaciones Científicas De Investigación
El 4-[( {1-(4-Fluorofenil)-3-[2-(4-metoxifenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetil)amino]benzoato de etilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-[( {1-(4-Fluorofenil)-3-[2-(4-metoxifenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetil)amino]benzoato de etilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
El 4-[( {1-(4-Fluorofenil)-3-[2-(4-metoxifenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetil)amino]benzoato de etilo se puede comparar con compuestos similares como:
- (4-Fluorofenil)sulfonil (fenil)carbamato de etilo
- 1-[2,4-bis(bis(4-fluorofenil)metil)naftilimino]-2-ariliminoacenaftilníquel bromuros
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos y la arquitectura molecular general, lo que puede influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C29H28FN3O5S |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-10-22(11-7-20)31-26(34)18-25-27(35)33(23-12-8-21(30)9-13-23)29(39)32(25)17-16-19-4-14-24(37-2)15-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34) |
Clave InChI |
JCMIEDKJVJGNFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester](/img/structure/B11678611.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide](/img/structure/B11678627.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11678634.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678639.png)
![2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11678645.png)
![4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide](/img/structure/B11678647.png)
![methyl 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11678657.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11678659.png)
![ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678678.png)

![2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11678695.png)

